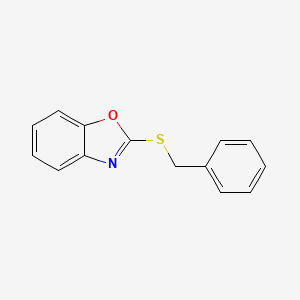

2-Benzylsulfanyl-1,3-benzoxazole

Description

Significance of the Benzoxazole (B165842) Nucleus in Pharmaceutical Research

The benzoxazole core is a fundamental structural motif found in a wide array of pharmacologically active compounds. nih.govjocpr.com Its importance in medicinal chemistry is underscored by its presence in numerous molecules exhibiting a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS)-related effects. jocpr.comresearchgate.netnih.gov The versatility of the benzoxazole scaffold allows for the synthesis of a large number of derivatives, enabling chemists to fine-tune the pharmacological properties of these molecules. researchgate.netnih.gov

The interest in benzoxazole derivatives stems from their ability to interact with various biological targets, including enzymes and receptors. researchgate.netresearchgate.net For instance, certain benzoxazole derivatives have been identified as inhibitors of kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in diseases like cancer. researchgate.netresearchgate.net The stable yet modifiable nature of the benzoxazole ring system makes it an attractive starting point for the design and synthesis of new drugs. jocpr.commdpi.com Researchers continue to explore the potential of this scaffold in developing treatments for a wide range of human diseases. researchgate.netresearchgate.net

The following table provides a summary of the diverse biological activities associated with the benzoxazole nucleus:

| Biological Activity | Description | Key Findings |

| Antimicrobial | Effective against a range of bacteria and fungi, including drug-resistant strains. nih.govresearchgate.net | Some derivatives show potent activity against Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. researchgate.netnih.gov | Acts through mechanisms such as enzyme inhibition and promoting apoptosis. nih.gov |

| Anti-inflammatory | Demonstrates potential in reducing inflammation. jocpr.com | Some derivatives show activity comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov |

| Antiviral | Shows promise in inhibiting viral replication. nih.gov | Research is ongoing to explore its efficacy against various viruses. |

| CNS Activity | Potential applications in treating neurological disorders. nih.govjocpr.com | Some derivatives are being investigated for their effects on the central nervous system. nih.gov |

Structural Bioisosterism with Naturally Occurring Nucleotides

A key factor contributing to the biological significance of the benzoxazole scaffold is its structural resemblance to naturally occurring purine (B94841) nucleobases, such as adenine (B156593) and guanine. jocpr.comresearchgate.net This concept, known as bioisosterism, involves the substitution of atoms or groups of atoms in a molecule with other chemically and physically similar atoms or groups to create a new compound with similar biological properties.

The benzoxazole ring system can be considered a bioisostere of the purine nucleus. jocpr.com This structural similarity allows benzoxazole derivatives to mimic the natural nucleotides and interact with biological macromolecules like enzymes and nucleic acids. jocpr.comresearchgate.net This interaction can lead to the modulation of various cellular processes, forming the basis of their therapeutic effects. The ability to easily interact with the biopolymers of living systems is a crucial aspect of their pharmacological potential. jocpr.comresearchgate.net

Overview of 2-Benzylsulfanyl-1,3-benzoxazole within the Benzoxazole Class

Within the broad class of benzoxazole derivatives, compounds substituted at the 2-position have attracted considerable interest due to their diverse pharmacological activities. researchgate.netnih.govThis compound is a specific derivative that features a benzylsulfany! group attached to the second carbon of the benzoxazole ring.

While the broader class of 2-substituted benzoxazoles has been extensively studied for its antimicrobial and anticancer properties, specific research focusing solely on the biological activities of this compound is more limited in publicly available literature. nih.govresearchgate.net However, the synthesis and evaluation of related structures, such as those with different substitutions on the benzoxazole or the benzyl (B1604629) group, are common in medicinal chemistry research. arkat-usa.org The exploration of such derivatives is driven by the goal of identifying new compounds with enhanced potency and selectivity for various therapeutic targets. researchgate.netarkat-usa.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOXJHMQMPSWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333274 | |

| Record name | 2-benzylsulfanyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86971-24-6 | |

| Record name | 2-benzylsulfanyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 2 Benzylsulfanyl 1,3 Benzoxazole

Established Synthetic Methodologies for Benzoxazole (B165842) Ring Construction

The construction of the benzoxazole ring is a well-established area of organic synthesis, with several reliable methods available to chemists. These methods often utilize readily available starting materials and proceed through various reaction mechanisms to yield the desired heterocyclic core.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzoxazoles. One notable one-pot method involves the reaction of o-bromoanilines with acyl chlorides in the presence of copper nanoparticles (Cu-NPs) as a catalyst. thieme-connect.com This approach, facilitated by a ligand such as 1,10-phenanthroline (B135089) and a base like potassium carbonate, provides the corresponding benzoxazole derivatives in yields ranging from 49% to 99%. thieme-connect.com The use of copper nanoparticles is advantageous as they often exhibit higher catalytic activity compared to other copper sources like CuCl, CuI, CuCl₂, CuBr₂, Cu(OAc)₂, or Cu(NO₃)₂. thieme-connect.com The catalyst can also be recovered and reused, although a decrease in catalytic activity may be observed in subsequent runs. thieme-connect.com

Another copper-catalyzed approach involves the hydroamination of alkynones with 2-aminophenols. rsc.org This method produces a variety of functionalized benzoxazoles in good yields. rsc.org Mechanistic studies suggest the reaction proceeds through a copper-catalyzed hydroamination of the alkynone, followed by an intramolecular cyclization of the resulting β-iminoketone and subsequent elimination. rsc.org Furthermore, a combination of a Brønsted acid and copper iodide (CuI) can effectively catalyze the cyclization of 2-aminophenols with β-diketones to furnish 2-substituted benzoxazoles. acs.orgorganic-chemistry.org

| Copper Source | Yield (%) |

| Cu-NPs | 97 |

| CuCl | <5 |

| CuI | <5 |

| CuCl₂ | <5 |

| CuBr₂ | <5 |

| Cu(OAc)₂ | <5 |

| Cu(NO₃)₂ | <5 |

Data sourced from a study on the one-pot synthesis of benzoxazoles. thieme-connect.com

The condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives, represents a traditional and widely employed strategy for synthesizing the benzoxazole ring. rsc.orgnih.gov These reactions are often carried out under varying conditions, sometimes requiring strong acids or high temperatures. researchgate.netresearchgate.net For instance, the reaction of 2-aminophenol (B121084) with aromatic aldehydes can be catalyzed by a reusable magnetic nanomaterial-supported Lewis acidic ionic liquid, offering advantages like solvent-free conditions, shorter reaction times, and high yields. rsc.org Another "green" approach utilizes a Brønsted acidic ionic liquid gel catalyst under solvent-free conditions, achieving yields of 85–98%. rsc.org

The choice of catalyst and reaction conditions can significantly influence the efficiency of the condensation. For example, TiO₂–ZrO₂ has been used as a green catalyst for the reaction between 2-aminophenol and aromatic aldehydes, resulting in high yields (83–93%) and short reaction times (15–25 minutes). rsc.org The condensation of 2-aminophenols with β-diketones is another viable route to 2-substituted benzoxazoles. nih.gov

An alternative and widely followed method for benzoxazole synthesis is the oxidative cyclization of phenolic Schiff bases, which are typically formed from the condensation of 2-aminophenols and aldehydes. researchgate.netresearchgate.net This method employs a variety of oxidizing agents to facilitate the ring closure. researchgate.netresearchgate.net

Commonly used oxidants include manganese(III) acetate (B1210297) (Mn(OAc)₃), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and pyridinium (B92312) chlorochromate (PCC) supported on silica (B1680970) gel. researchgate.netresearchgate.net The choice of oxidant can impact the reaction's efficiency. For instance, DDQ has been successfully used for the oxidative cyclization of Schiff bases to produce 2-arylbenzoxazoles. researchgate.net In a comparative study, various oxidants were tested for the cyclization of a specific Schiff's base, demonstrating the influence of the oxidizing agent on the reaction outcome. researchgate.net

| Oxidant | Yield (%) |

| Mn(OAc)₃ | 75 |

| DDQ | 80 |

| ThClO₄ | - |

| NiO₂ | - |

| ZrOCl₂·8H₂O | - |

| PCC-silica gel | 85 |

| Dess-Martin periodinane | - |

| BaMnO₄ | - |

| Pb(OAc)₄ | - |

Yields are representative and may vary based on the specific substrate and reaction conditions. researchgate.netresearchgate.net

Synthesis of 2-Benzylsulfanyl Substituted Benzoxazoles

Once the benzoxazole ring is formed, or concurrently with its formation, the benzylsulfanyl group can be introduced at the 2-position. This is typically achieved through nucleophilic substitution reactions.

The synthesis of 2-benzylsulfanyl-1,3-benzoxazole and its derivatives often involves the reaction of a suitable benzoxazole precursor with a benzyl-containing nucleophile or electrophile. A common strategy is the S-alkylation of 2-mercaptobenzoxazole (B50546) with a benzyl (B1604629) halide. This nucleophilic substitution reaction provides a direct route to the target compound.

In a broader context, the synthesis of related structures, such as 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles, utilizes nucleophilic substitution reactions with various electrophiles like haloacetates and haloalkyl groups. researchgate.netnih.gov Similarly, a series of 3-benzylsulfanyl derivatives of 1,2,4-triazole (B32235) were synthesized by the alkylation of the corresponding triazole-3-thiol with an appropriately substituted benzyl halide. nih.gov A set of 2-benzylsulfanyl derivatives of benzoxazole were synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov

The efficiency of the synthesis of 2-substituted benzoxazoles can be significantly enhanced by optimizing the reaction conditions. Key parameters that are often varied include the choice of solvent, base, catalyst, and reaction temperature.

For instance, in a study optimizing a one-pot synthesis, it was found that changing the solvent from ethanol (B145695) to dimethylformamide (DMF) dramatically improved the yield. researchgate.net Further screening of bases and reaction temperatures identified triethylamine (B128534) (Et₃N) as the optimal base and 80 °C as the ideal temperature. researchgate.net In another optimization study for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, various solvents were tested, with dichloromethane (B109758) (DCM) providing the best results. nih.gov Reducing the reaction temperature to room temperature was also found to be beneficial in this case. nih.gov These examples highlight the critical importance of systematically investigating reaction parameters to maximize the yield and efficiency of the desired transformation.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | Et₃N | EtOH | rt | 19 |

| 2 | Cu(OAc)₂ | Et₃N | EtOH | rt | <10 |

| 3 | FeCl₂ | Et₃N | EtOH | rt | <10 |

| 4 | NiCl₂ | Et₃N | EtOH | rt | <10 |

| 5 | CuI | Et₃N | DMF | rt | 75 |

| 6 | None | Et₃N | DMF | rt | 82 |

| 7 | None | DBU | DMF | rt | 65 |

| 8 | None | K₂CO₃ | DMF | rt | 45 |

| 9 | None | Et₃N | DMF | 80 | 92 |

| 10 | None | Et₃N | DMF | 100 | 88 |

This table is a representative example of a reaction optimization process. researchgate.net

Chemical Modifications and Derivatization Strategies

The this compound scaffold serves as a versatile platform for further chemical modifications. Strategic derivatization, particularly at the benzylsulfanyl group, allows for the introduction of diverse functionalities, leading to novel compounds with tailored properties. Key transformations include the attachment of additional heterocyclic systems and the oxidation of the sulfide (B99878) bridge to a sulfone.

The synthesis of di-heterocyclic systems, where a second heterocyclic ring is appended to the this compound core, represents a significant area of chemical exploration. This is typically achieved by creating a methylene (B1212753) bridge between the sulfur atom of the benzoxazole moiety and a nitrogen or carbon atom of a second heterocycle.

A common synthetic route involves the reaction of 2-mercaptobenzoxazole with a haloalkyl-substituted heterocycle. For instance, the reaction with 2-(chloromethyl)-1H-benzimidazole facilitates the coupling of a benzimidazole (B57391) ring to the benzoxazole core through a thioether linkage. This reaction is generally performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the thiol of 2-mercaptobenzoxazole, forming a nucleophilic thiolate that subsequently displaces the chloride from 2-(chloromethyl)-1H-benzimidazole. This method provides a direct and efficient way to synthesize complex molecules like 2-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3-benzoxazole.

Another strategy involves a multi-step synthesis. For example, 2-mercaptobenzoxazole can be reacted with chloroacetic acid to form 2-(benzoxazol-2-ylthio)acetic acid. This intermediate can then be condensed with a suitable precursor, such as o-phenylenediamine, to construct the second heterocyclic ring, in this case, a benzimidazole. uobaghdad.edu.iq

These synthetic strategies are valuable for creating libraries of di-heterocyclic compounds, allowing for the investigation of structure-activity relationships where the nature of the second heterocycle can be systematically varied.

Table 1: Synthesis of Di-heterocyclic Derivatives

| Starting Material 1 | Starting Material 2 | Product |

| 2-Mercaptobenzoxazole | 2-(Chloromethyl)-1H-benzimidazole | 2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1,3-benzoxazole |

| 2-Mercaptobenzoxazole | Chloroacetic acid, then o-phenylenediamine | 2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1,3-benzoxazole |

The sulfur atom in the this compound structure is susceptible to oxidation, providing a straightforward route to the corresponding sulfones (2-benzylsulfonyl-1,3-benzoxazoles). This transformation significantly alters the electronic and steric properties of the linker, replacing the flexible, electron-rich thioether with a rigid, electron-withdrawing sulfonyl group.

The oxidation is typically accomplished using common oxidizing agents. A well-established method for the analogous benzothiazole (B30560) series, which is directly applicable to benzoxazoles, involves a one-pot, two-step synthesis starting from 2-mercaptobenzoxazole and a suitable benzyl halide. researchgate.net After the initial S-alkylation to form the thioether, an oxidizing agent is added to the reaction mixture. Hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of an acid, such as acetic acid, is a common and environmentally benign choice for this transformation. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can also be employed.

The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. The resulting 2-benzylsulfonyl-1,3-benzoxazole derivatives are typically stable crystalline solids that can be easily purified by recrystallization. The successful oxidation can be confirmed using spectroscopic methods, such as infrared (IR) spectroscopy, which will show the appearance of strong characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group.

Table 2: Oxidative Synthesis of 2-Benzylsulfonyl-1,3-benzoxazoles

| Substrate | Oxidizing Agent | Solvent | Conditions | Product |

| This compound | Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temp. | 2-Benzylsulfonyl-1,3-benzoxazole |

| This compound | Potassium Permanganate (KMnO₄) | Acetone/Water | 0 °C to Room Temp. | 2-Benzylsulfonyl-1,3-benzoxazole |

| This compound | m-CPBA | Dichloromethane | 0 °C to Room Temp. | 2-Benzylsulfonyl-1,3-benzoxazole |

Biological Activities and Mechanistic Insights

Antimicrobial Spectrum and Potency

Derivatives of the 2-Benzylsulfanyl-1,3-benzoxazole scaffold have demonstrated notable efficacy against a wide range of microorganisms, including bacteria and fungi, highlighting their potential as versatile antimicrobial agents.

Benzoxazole (B165842) derivatives have shown varied activity against Gram-positive and Gram-negative bacteria. Studies indicate that these compounds are often more effective against Gram-positive strains. nih.govnih.gov For instance, certain benzoxazole compounds demonstrated considerable growth inhibition against Staphylococcus aureus, a Gram-positive bacterium, with minimal inhibitory concentrations (MIC) for 90% inhibition recorded at 25 and 50 µg/mL for the two most active compounds tested in one study. nih.gov In contrast, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa frequently show higher resistance, requiring significantly greater concentrations (≥200 µg/mL) for similar levels of inhibition. nih.gov

The antibacterial activity is significantly influenced by the substituents on the benzoxazole core. mdpi.com Modifications at the 2- and 5-positions of the benzoxazole ring are crucial for optimizing interactions with microbial targets and thus enhancing antibacterial potency. mdpi.com Some synthesized derivatives have shown potent activity against E. coli at concentrations as low as 25 μg/mL. nih.gov The selective activity, particularly against Gram-positive bacteria, suggests that these compounds could be developed into specific antibacterial drugs. researchgate.net

| Bacterial Strain | Gram Type | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 25-50 µg/mL | nih.gov |

| Bacillus subtilis | Gram-Positive | High MIC values reported | nih.gov |

| Escherichia coli | Gram-Negative | ≥200 µg/mL; some derivatives active at 25 µg/mL | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-Negative | ≥200 µg/mL | nih.gov |

The this compound scaffold is also a source of potent antifungal agents. Derivatives have been evaluated against various yeast and filamentous fungi, demonstrating significant inhibitory effects. nih.govresearchgate.net Benzoxazole compounds have shown activity against pathogenic Candida species, including azole-resistant strains of C. albicans and C. glabrata. nih.gov The antifungal action is often broad-spectrum, affecting a range of phytopathogenic fungi as well. researchgate.net

Research has shown that specific structural modifications can enhance antifungal efficacy. For example, certain 2-substituted benzoxazole derivatives exhibit moderate to potent activity against Candida albicans and Aspergillus clavatus. nih.gov The mechanism of this antifungal action is believed to be pleiotropic, involving the disruption of total sterol content and perturbation of the fungal membrane. nih.gov This multi-faceted action makes them promising candidates for overcoming resistance to existing antifungal drugs. nih.gov

| Fungal Species | Type | Key Findings | Reference |

|---|---|---|---|

| Candida albicans | Yeast | Active, including against azole-resistant strains. | nih.govnih.gov |

| Candida glabrata | Yeast | Active against this often-resistant species. | nih.gov |

| Aspergillus clavatus | Filamentous Fungi | Moderate activity reported. | nih.gov |

| Phytopathogenic Fungi | Filamentous Fungi | Good inhibitory activity against various species. | researchgate.net |

A significant area of research for this compound derivatives has been their activity against Mycobacterium tuberculosis (Mtb) and other non-tuberculous mycobacteria. nih.govnih.govresearchgate.net Several studies have synthesized and evaluated series of these compounds, revealing promising antitubercular potential. nih.govresearchgate.net

The activity is often expressed as the minimum inhibitory concentration (MIC), and certain derivatives have shown remarkable potency. For instance, dinitro derivatives of 2-benzylsulfanyl benzoxazole exhibited significant activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb, as well as against non-tuberculous mycobacteria. nih.govnih.gov The presence of specific substituent groups, such as nitro or thioamide groups, has been shown to confer appreciable activity. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies have suggested that lower lipophilicity contributes significantly to the antimycobacterial activity of these compounds. nih.gov

| Mycobacterial Strain | Compound Type | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis (sensitive) | Dinitro derivatives | Significant activity (e.g., 2–4 mmol/L) | researchgate.net |

| Mycobacterium tuberculosis (MDR) | Dinitro derivatives | Showed similar activity to sensitive strains | nih.govresearchgate.net |

| Non-tuberculous mycobacteria | Dinitro and Thioamide derivatives | Appreciable activity | nih.govresearchgate.net |

| Mycobacterium smegmatis | 2-benzylsulfanyl-5-substituted-1,3,4-oxadiazoles | Active (e.g., MIC of 25 µM for compound 5d) | msptm.org |

| Mycobacterium kansasii | Benzylsulfanyl benzoxazoles | Evaluated and showed activity | nih.gov |

| Mycobacterium avium | Benzylsulfanyl benzoxazoles | Evaluated and showed activity | nih.gov |

Proposed Antimicrobial Mechanisms of Action

The antimicrobial effects of this compound and related compounds are attributed to their ability to interfere with critical cellular processes in pathogens. Key proposed mechanisms include the inhibition of essential enzymes and the modulation of regulatory systems.

A primary mechanism of action for benzoxazole derivatives is the inhibition of enzymes vital for bacterial survival and virulence.

Hyaluronan Lyase: Bacterial hyaluronan lyases are enzymes that degrade hyaluronan, a major component of the host's extracellular matrix, thereby promoting bacterial spread. nih.gov Benzoxazole-2-thiones, which are structurally related to this compound, have been identified as a new class of inhibitors for bacterial hyaluronan lyase. nih.gov For example, N-(3-phenylpropionyl)-benzoxazole-2-thione was confirmed as an inhibitor of this enzyme with an IC50 value of 15 µM, suggesting that targeting this enzyme is a viable antimicrobial strategy for this class of compounds. nih.gov

Isocitrate Lyase (ICL): Isocitrate lyase is a crucial enzyme in the glyoxylate cycle, a metabolic pathway essential for the survival of Mycobacterium tuberculosis, particularly during the latent phase of infection when it relies on fatty acids as a carbon source. westminster.ac.ukmdpi.comnih.gov Since ICL is absent in humans, it represents an attractive target for developing new antitubercular drugs. westminster.ac.ukmdpi.com Several studies have investigated benzoxazole and related heterocyclic structures as ICL inhibitors. nih.gov The inhibition of ICL disrupts the pathogen's ability to persist within the host, making compounds that target this enzyme promising candidates for treating latent tuberculosis. westminster.ac.uknih.gov

Two-component systems (TCS) are sophisticated signaling pathways that bacteria use to sense and respond to changes in their environment. nih.govnih.gov A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. These systems regulate a wide array of cellular processes, including virulence, stress responses, and motility. nih.govnih.gov By modulating the activity of a TCS, an antimicrobial compound can disrupt a bacterium's ability to adapt to host environments, express virulence factors, and establish an infection. While direct evidence linking this compound to the modulation of specific two-component systems is still an emerging area of research, the disruption of such fundamental regulatory pathways represents a plausible and attractive mechanism of action for novel antimicrobial agents. researchgate.net

Anticancer and Cytotoxic Activities

The benzoxazole moiety is a well-established pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated potent activity against a wide array of cancer cell lines by disrupting critical cellular signaling pathways and targeting specific enzymes involved in tumor progression. mdpi.comresearchgate.net

Cytotoxic Efficacy against Human Cancer Cell Lines

Derivatives of 2-substituted benzoxazoles have shown considerable cytotoxic potential across a diverse panel of human cancer cell lines. The efficacy, often measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific substitutions on the benzoxazole ring and the cancer cell line being tested.

For instance, certain novel benzoxazole derivatives have displayed significant growth-inhibitory activities against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.govnih.govresearchgate.net One particularly potent compound, designated 12l in a study, exhibited IC₅₀ values of 10.50 μM against HepG2 and 15.21 μM against MCF-7 cells. nih.govnih.govresearchgate.net Other research has highlighted compounds with strong cytotoxicity against hepatocellular carcinoma and breast cancer cell lines, with IC₅₀ values as low as 5.5±0.22 μg/ml and 5.6±0.32 μg/ml, respectively. africaresearchconnects.com The broad-spectrum activity is a recurring theme, with various analogs showing efficacy against lung, colon, melanoma, and prostate cancer cells. nih.govajphs.comnih.gov

| Compound Class | Cancer Cell Line | Reported IC₅₀ Value | Source |

|---|---|---|---|

| Benzoxazole Derivative (12l) | HepG2 (Hepatocellular Carcinoma) | 10.50 µM | nih.govnih.govresearchgate.net |

| Benzoxazole Derivative (12l) | MCF-7 (Breast Cancer) | 15.21 µM | nih.govnih.govresearchgate.net |

| Benzoxazole Derivative (11) | Hepatocellular Carcinoma | 5.5±0.22 µg/ml | africaresearchconnects.com |

| Benzoxazole Derivative (12) | Breast Cancer | 5.6±0.32 µg/ml | africaresearchconnects.com |

| Benzoxazole-piperazine-1,3,4 oxadiazole (12b) | HT-29 (Colon), MCF-7 (Breast), A-549 (Lung) | Excellent Activity | ajphs.com |

Apoptosis Induction Pathways

A primary mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these compounds can lead to the activation of key apoptotic proteins. For example, certain benzoxazole derivatives have been observed to cause a significant elevation in the levels of caspase-3 and BAX, a pro-apoptotic protein. nih.govresearchgate.net Concurrently, these compounds can reduce the levels of Bcl-2, an anti-apoptotic protein. nih.govresearchgate.net This shift in the BAX/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. One potent derivative induced apoptosis in 35.13% of treated HepG2 cells, demonstrating its efficacy in triggering this cell death pathway. nih.govresearchgate.net Other studies have confirmed that various benzoxazoles can increase the apoptotic effect on cancer cells, such as mouse lymphoma cells. nih.gov

Modulation of Cellular Signaling Pathways

Benzoxazole derivatives have been identified as inhibitors of key cellular signaling pathways that are often dysregulated in cancer. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can disrupt this process. The most potent anti-proliferative member in one study, compound 12l, also demonstrated the most promising VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.govnih.govresearchgate.net Additionally, other benzoxazole derivatives have been investigated as potential inhibitors of the mTOR signaling pathway, which is critical for tumor progression, further highlighting the diverse mechanisms through which these compounds can modulate oncogenic signaling. researchgate.net

Specific Enzyme Inhibition in Oncogenic Pathways

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them validated targets for anticancer drugs. Several 2-substituted benzoxazole derivatives have been identified as potent inhibitors of both DNA topoisomerase I and II. researchgate.netnih.govresearchgate.net In cell-free system assays, compounds such as 2-(p-nitrobenzyl)benzoxazole and 5-Chloro-2-(p-methylphenyl)benzoxazole were found to be significant inhibitors of eukaryotic DNA topoisomerase II, with some showing greater potency than the reference drug etoposide. researchgate.netnih.gov For example, 2-(p-nitrobenzyl)benzoxazole was identified as the most potent DNA topoisomerase II inhibitor in one study, with an IC₅₀ value of 17.4 µM. researchgate.netnih.gov Similarly, other analogs like 2-Phenoxymethylbenzimidazole showed potent inhibition of DNA topoisomerase I, with an IC₅₀ of 14.1 µM. researchgate.netnih.gov This dual inhibition of both topoisomerase I and II by certain benzoxazole derivatives underscores their potential as broad-acting anticancer agents. researchgate.net

| Compound | Enzyme Target | Reported IC₅₀ Value (µM) | Source |

|---|---|---|---|

| 2-(p-nitrobenzyl)benzoxazole (6) | DNA Topoisomerase II | 17.4 | researchgate.netnih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | DNA Topoisomerase II | 22.3 | researchgate.netnih.gov |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole (8) | DNA Topoisomerase II | 91.41 | researchgate.netnih.gov |

| 2-Phenoxymethylbenzimidazole (17) | DNA Topoisomerase I | 14.1 | researchgate.netnih.gov |

| 5-amino-2-(p-fluorophenyl)benzoxazole (3) | DNA Topoisomerase I | 132.3 | researchgate.netnih.gov |

| 5-amino-2-(p-bromophenyl)benzoxazole (5) | DNA Topoisomerase I | 134.1 | researchgate.netnih.gov |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | DNA Topoisomerase II | 71 | researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | DNA Topoisomerase I | 104 | researchgate.net |

DNA Damage Mechanisms

Several benzoxazole derivatives have been shown to exert their anticancer effects by interacting with DNA or associated enzymes, leading to cellular damage. One of the proposed mechanisms for the anticancer activity of certain benzoxazole derivatives is through DNA intercalation. mdpi.com Furthermore, studies on 2,5-disubstituted-benzoxazole derivatives have identified them as inhibitors of DNA topoisomerases I and II. tandfonline.com These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA strand breaks and cell death. For instance, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were noted as significant DNA topoisomerase I inhibitors. tandfonline.com The benzoxazole ring was found to be more critical than the benzimidazole (B57391) ring for DNA topoisomerase II inhibition. tandfonline.com

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 µM | tandfonline.com |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 µM | tandfonline.com |

| 2-(p-chlorobenzyl)benzoxazole | Topoisomerase I | 443.5 µM | tandfonline.com |

Modulation of BCL6 and NSD2

No information regarding the modulation of B-cell lymphoma 6 (BCL6) or Nuclear Receptor Binding SET Domain Protein 2 (NSD2) by this compound or its derivatives was found in the reviewed scientific literature.

Anti-inflammatory and Analgesic Potential

The benzoxazole nucleus is a core component of compounds developed for their anti-inflammatory and analgesic properties.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. The inhibition of the COX-2 isoform is responsible for anti-inflammatory benefits, while the inhibition of COX-1 can lead to undesirable gastrointestinal side effects. nih.gov Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.

Several studies have synthesized and evaluated 2-substituted benzoxazole derivatives as potent and selective COX-2 inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind effectively within the active site of the COX-2 enzyme. Certain synthesized 2-substituted benzoxazoles have demonstrated potent anti-inflammatory activity, suggesting they are excellent candidates for development as selective anti-inflammatory agents. nih.gov

| Compound Name |

|---|

| This compound |

| 5-amino-2-(p-fluorophenyl)benzoxazole |

| 5-amino-2-(p-bromophenyl)benzoxazole |

| 2-(p-chlorobenzyl)benzoxazole |

| Doxorubicin |

| Phortress |

| 5F-203 |

| Crizotinib |

| Omeprazole |

Lipoxygenase Inhibition

Research into the inhibitory effects of benzoxazole derivatives on lipoxygenases (LOX) has identified this class of compounds as potential anti-inflammatory agents. While studies have explored the structure-activity relationships of various benzoxazole analogs, specific inhibitory data for this compound against lipoxygenase is not extensively documented in publicly available literature. General findings indicate that the nature and position of substituents on the benzoxazole ring are critical for potent inhibitory activity.

Microsomal Prostaglandin E2 Synthase-1 Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a therapeutic strategy for treating inflammation and pain. The benzoxazole core has been utilized in the design of mPGES-1 inhibitors. However, specific studies detailing the inhibitory concentration (IC50) or mechanism of action for this compound against mPGES-1 are not readily found in the current body of scientific literature.

Enzyme and Receptor Modulation Beyond Direct Therapeutic Indications

Beyond its potential role in inflammation, the this compound structure has been implicitly included in broader investigations of benzoxazole derivatives against other important biological targets.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL), and its inhibition is a strategy for raising HDL cholesterol levels. Various benzoxazole-containing molecules have been synthesized and evaluated as CETP inhibitors. While these studies provide valuable insights into the pharmacophore required for CETP inhibition, specific data on the CETP inhibitory activity of this compound, such as its IC50 value, is not specified in the available research.

Human Fructose-1,6-bisphosphatase Inhibition

Human fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, making it a target for the treatment of type 2 diabetes. The benzoxazole scaffold has been explored for the development of FBPase inhibitors. Research in this area has led to the discovery of potent benzoxazole-based inhibitors, but specific quantitative data on the inhibitory effect of this compound on human FBPase is not available in published studies.

Serotonin 5-HT3 Receptor Antagonism

The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic and anxiolytic drugs. Benzoxazole derivatives have been investigated for their potential to modulate this receptor. While the benzoxazole moiety is present in some 5-HT3 receptor antagonists, specific binding affinity (Ki) or functional antagonism data for this compound at the 5-HT3 receptor has not been reported.

RORγt Receptor Modulation

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a target for autoimmune diseases. The modulation of RORγt by small molecules is an active area of research. To date, there is no available scientific literature that specifically describes the modulatory activity of this compound on the RORγt receptor.

Immunomodulatory Effects on T-cell Proliferation and Cytokine Production

There is currently no publicly available scientific literature or research data describing the immunomodulatory effects of this compound. Specifically, no studies were identified that investigated its impact on T-cell proliferation or the production of cytokines. Therefore, its role, if any, in modulating the immune response remains uncharacterized.

Antihyperglycemic Activity via α-Amyloglucosidase Inhibition

An exhaustive review of published research revealed no studies investigating the antihyperglycemic potential of this compound. There is no available data on its ability to inhibit α-amyloglucosidase or related enzymes, such as α-amylase, which are key targets in the management of hyperglycemia. Consequently, the activity of this specific compound as an antihyperglycemic agent is not established in the scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Positional and Substituent Effects on Biological Activity

Importance of Substitutions at Positions 2 and 5 of the Benzoxazole (B165842) Ring

Research has consistently highlighted the critical role of substitutions at the 2 and 5 positions of the benzoxazole ring in determining the biological activity of its derivatives. nih.gov The presence of various substituents at these positions can modulate the compound's interaction with biological targets, thereby influencing its therapeutic or toxic effects. nih.govresearchgate.net

For instance, a study on a series of 2,5-disubstituted benzoxazoles revealed that the nature of the group at these positions was crucial for their antimicrobial and antitumor activities. researchgate.net Specifically, the introduction of different functional groups allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its binding affinity to enzymes and receptors. researchgate.net

Table 1: Impact of Substitutions at Positions 2 and 5

| Position | Type of Substituent | Effect on Biological Activity |

|---|---|---|

| 2 | Phenyl or Heterocyclic groups | Can significantly influence cytotoxicity and antifungal properties. nih.gov |

| 5 | Ethylsulfonyl group | Often associated with potent antimicrobial and antitumoral activity. researchgate.net |

| 2 and 5 | Combined substitutions | Generally leads to enhanced biological effects compared to single substitutions. nih.gov |

Influence of the Benzylsulfanyl Moiety and its Modifications

The flexibility of the benzylsulfanyl group allows it to adopt various conformations, which can be crucial for optimal interaction with a biological target. The introduction of substituents on the phenyl ring of the benzylsulfanyl moiety can further refine these interactions, leading to enhanced potency and selectivity.

Impact of Electron-Withdrawing Groups on Potency

The introduction of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, to the benzoxazole scaffold can have a profound impact on its biological potency. researchgate.net These groups can alter the electron distribution within the molecule, making it more susceptible to nucleophilic attack or enhancing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. otterbein.edu

For example, studies have shown that the presence of a nitro group at the para-position of a phenyl substituent can improve the anti-proliferative activity of benzoxazole derivatives against certain cancer cell lines. researchgate.net This is often attributed to the increased electrophilicity of the compound, which can facilitate its interaction with biological nucleophiles. otterbein.edu Similarly, halogenated benzoxazole derivatives have demonstrated enhanced antimicrobial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a powerful tool for understanding the relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov By developing mathematical models that correlate physicochemical properties with biological outcomes, QSAR can help predict the activity of new compounds and guide the design of more potent and selective drugs. nih.gov

Correlation with Electronic Descriptors (HOMO/LUMO Energies)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important electronic descriptors that can be correlated with the biological activity of a compound. researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. irjweb.comnih.gov

In the context of 2-Benzylsulfanyl-1,3-benzoxazole derivatives, a smaller HOMO-LUMO gap generally suggests higher reactivity, which can translate to greater biological activity. researchgate.net For instance, the introduction of electron-withdrawing groups can lower the LUMO energy, making the molecule a better electron acceptor and potentially enhancing its interaction with biological targets. nih.gov

Role of Lipophilicity (Log P) in Activity Modulation

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.govnih.gov It describes the compound's ability to partition between a lipid and an aqueous phase, which is critical for its ability to cross biological membranes. nih.govijcce.ac.ir

Table 2: Key Physicochemical Descriptors in QSAR

| Descriptor | Definition | Importance in Biological Activity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. irjweb.comnih.gov |

| Log P | Logarithm of the partition coefficient | Measures lipophilicity and influences membrane permeability. researchgate.netnih.govnih.gov |

Influence of Molecular Size on Biological Efficacy

The molecular size and steric properties of substituents on the benzoxazole scaffold are critical determinants of biological efficacy. Quantitative Structure-Activity Relationship (QSAR) studies, particularly three-dimensional (3D-QSAR) analyses, have demonstrated that steric fields often have a more significant impact on the inhibitory activity of benzoxazole derivatives than electrostatic fields. nih.gov In one CoMFA (Comparative Molecular Field Analysis) study on benzoxazole derivatives as anticancer agents, the steric field's contribution to the model was 72.9%, while the electrostatic field contributed only 27.1%, underscoring the importance of molecular shape and bulk. nih.gov

This principle is further illustrated in studies of 3-(2-benzoxazol-5-yl)alanine derivatives. Research has shown that increasing the bulk of substituents can lead to steric hindrance, which may negatively affect biological activity. For instance, a derivative with three electron-donating methoxy (B1213986) groups exhibited a slight decrease in antifungal activity, which was attributed to steric clashes. nih.gov The influence of size is also evident when comparing different heterocyclic substituents. A notable decrease in activity was observed when a 5-membered heteroaromatic ring at position 2 was replaced with a larger 6-membered ring, highlighting that even subtle changes in molecular dimensions can significantly alter biological outcomes. nih.gov

The relationship between the size of substituents at various positions on the benzoxazole ring and the resulting antifungal activity is a key consideration in drug design.

Table 1: Influence of Substituent Size on Antifungal Activity of Benzoxazole Derivatives

| Compound Type | Substituent at Position 2 | Relative Size | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Phenyl Derivative | 3,4,5-trimethoxy phenyl | Bulky | Slight decrease in activity (potential steric hindrance) | nih.gov |

| Heterocyclic Derivative | 5-membered ring (e.g., furan) | Smaller | Active | nih.gov |

| Heterocyclic Derivative | 6-membered ring (e.g., pyridine) | Larger | Significant decrease in activity | nih.gov |

Application of Hammett Substituent Constants in Predictive Models

The electronic effects of substituents, as quantified by Hammett constants (σ), are fundamental in predicting the biological activity of this compound analogues. The Hammett equation and its parameters are used in QSAR models to correlate the electron-donating or electron-withdrawing nature of substituents with changes in potency. Structure-activity relationship studies consistently show that modulating the electronic environment of the benzoxazole core can profoundly enhance or diminish its efficacy. researchgate.net

For example, in the development of benzoxazole-based VEGFR-2 inhibitors, the electronic properties of the terminal phenyl group were found to be crucial. Derivatives featuring strong electron-withdrawing groups (e.g., -NO2, with a positive Hammett constant) were significantly more potent than those with electron-donating groups (e.g., -CH3, with a negative Hammett constant). nih.gov The introduction of a 4-nitro group, a powerful electron-withdrawing substituent, was found to increase the acidity of a nearby amide proton, potentially leading to stronger interactions with the target receptor. nih.gov Similarly, the substitution of an electron-accepting bromine atom into the benzoxazole ring has been shown to increase antimicrobial activity compared to the unsubstituted parent compound. nih.gov These findings demonstrate the predictive power of Hammett constants in guiding the synthesis of more active derivatives.

Table 2: Effect of Electron-Donating vs. Electron-Withdrawing Groups on VEGFR-2 Inhibition

| Derivative Base | Substituent at Position 5 | Electronic Effect (Hammett Principle) | Relative Potency | Reference |

|---|---|---|---|---|

| Benzoxazole | Unsubstituted (-H) | Neutral | High | nih.gov |

| Benzoxazole | 5-Chloro (-Cl) | Electron-Withdrawing | Lower than unsubstituted and 5-methyl | nih.gov |

| Benzoxazole | 5-Methyl (-CH3) | Electron-Donating | Higher than 5-chloro derivative | nih.gov |

| Phenyl Moiety | 4-Nitro (-NO2) | Strong Electron-Withdrawing | Highest potency among tested derivatives | nih.gov |

Multidimensional Analysis Techniques in SAR Derivation

To gain a deeper, three-dimensional understanding of structure-activity relationships, multidimensional QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods move beyond simple 2D parameters to model the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule, providing a more detailed picture of how a compound interacts with its biological target. nih.govyoutube.com

For a series of benzoxazole derivatives studied as anticancer agents, 3D-QSAR models were successfully generated to predict their inhibitory activity against various cancer cell lines. nih.gov These models correlate the 3D properties of the molecules with their biological activity, yielding statistically significant predictive power, as indicated by cross-validated (R_cv^2 or q^2) and predictive (R_pred^2) correlation coefficients. nih.govyoutube.com The CoMFA technique calculates steric and electrostatic fields, while CoMSIA provides a more comprehensive analysis by also including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting contour maps from these analyses are particularly valuable, as they visually represent regions where modifications to the molecular structure are likely to enhance or decrease activity. For instance, a map might show that adding a bulky, electropositive group in a specific region would be favorable for receptor binding and, consequently, biological efficacy. nih.govnih.gov

Table 3: Statistical Validation of 3D-QSAR Models for Benzoxazole Derivatives

| Cell Line | Analysis Method | Cross-Validated R² (R_cv²) | Predictive R² (R_pred²) | Reference |

|---|---|---|---|---|

| HepG2 | CoMFA | 0.509 | 0.5128 | nih.gov |

| HepG2 | CoMSIA | 0.711 | 0.6198 | nih.gov |

| HCT-116 | CoMFA | 0.574 | 0.5597 | nih.gov |

| HCT-116 | CoMSIA | 0.531 | 0.5804 | nih.gov |

| MCF-7 | CoMFA | 0.568 | 0.5057 | nih.gov |

| MCF-7 | CoMSIA | 0.669 | 0.6577 | nih.gov |

Rational Design Principles for Enhanced Potency and Selectivity

Rational design leverages structural insights from SAR, QSAR, and receptor modeling to guide the synthesis of new compounds with improved potency and selectivity. This approach aims to optimize the interactions between a ligand and its target receptor, moving beyond trial-and-error to a more predictive and efficient drug discovery process.

A prominent example involves the development of modified benzoxazole-based inhibitors targeting the VEGFR-2 kinase, a key protein in cancer progression. nih.gov The design rationale focused on enhancing interactions with a hydrophobic allosteric site on the enzyme. By systematically modifying the terminal phenyl group of the benzoxazole structure, researchers aimed to increase the stability of the receptor-ligand complex. This strategy led to the synthesis of a derivative, compound 8d, which incorporated a 4-nitrophenyl group. This compound was designed to occupy the allosteric site and showed significantly improved anti-proliferative and VEGFR-2 inhibitory activity, surpassing the standard drug sorafenib (B1663141) in assays. nih.gov

Another rational design strategy involves using an existing drug molecule as a starting template. Novel VEGFR-2 inhibitors have been designed using a benzoxazole structure that was rationally developed based on the structure of sorafenib. researchgate.net This approach, known as structure-based drug design, uses the known binding mode of a parent drug to create new scaffolds that retain key binding interactions while offering novel properties. Such principles, including rigidification of flexible molecules and pharmacophore hybridization, are central to the modern discovery of potent and selective therapeutic agents based on the this compound scaffold. nih.govchemistryjournal.net

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a benzoxazole (B165842) derivative, might interact with a biological target, typically a protein.

Molecular docking studies have been performed on various benzoxazole derivatives to explore their interactions with key protein targets implicated in diseases like cancer.

Protein Tyrosine Kinase (VEGFR-2): Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial protein tyrosine kinase involved in angiogenesis, a process vital for tumor growth. In silico studies on a series of benzoxazole derivatives have identified them as potential VEGFR-2 inhibitors. nih.gov Docking simulations of these derivatives into the VEGFR-2 active site revealed that specific substitutions could enhance binding. For instance, a designed compound, D4, which features an amino group, was found to form electrostatic interactions with the amino acid residues Lys33 and Lys115, suggesting strong binding activity. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are critical for cell division. Molecules that interfere with tubulin polymerization are effective anticancer agents. Benzimidazole (B57391) and benzoxazole derivatives are known to prevent tubulin formation by binding to microtubules and disrupting their polymerization. researchgate.netsemanticscholar.org Docking studies explore the possible binding modes of these compounds within the colchicine (B1669291) binding site of tubulin, helping to explain their antimitotic effects. semanticscholar.org

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key enzymes in regulating the cell cycle, and their inhibition is a major goal in cancer therapy. While specific docking studies for 2-benzylsulfanyl-1,3-benzoxazole against CDK2 are not detailed, related heterocyclic compounds like benzimidazole derivatives have been studied as inhibitors of protein kinases such as CDK4/CycD1, a close relative of CDK2. nih.gov These studies provide a framework for how the broader benzazole scaffold might interact with CDKs.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-protein interaction. Lower (more negative) scores generally indicate stronger binding.

For a series of novel benzoxazole derivatives designed as VEGFR-2 inhibitors, docking scores were calculated to predict their binding activity. The results indicated that structural modifications significantly influenced the binding affinity. nih.gov

Table 1: Predicted Activities and Docking Scores of Designed Benzoxazole Derivatives against VEGFR-2

| Compound ID | R Group | R1 Group | Predicted pIC50 (HepG2) | Docking Score (kcal/mol) |

| D1 | –Cl | 4-fluorobenzyl | 5.4010 | -10.5 |

| D2 | –Cl | 4-chlorobenzyl | 5.3980 | -9.8 |

| D3 | –OCH3 | 4-fluorobenzyl | 5.3975 | -9.3 |

| D4 | –NH2 | 4-fluorobenzyl | 5.4062 | -11.7 |

This table is generated based on data from a study on benzoxazole derivatives as VEGFR-2 inhibitors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide information about molecular orbitals and electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

For a 2,5-disubstituted benzoxazole derivative, the HOMO was found to be delocalized on the whole molecule except for certain rings, while the LUMO was similarly delocalized but excluded other specific groups. researchgate.net The HOMO-LUMO energy gap for a specific 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole was calculated to be 4.8795 eV. nih.gov A large HOMO-LUMO gap implies a "hard" molecule with high stability, whereas a small gap suggests a "soft," more reactive molecule. nih.gov

Table 2: Calculated Quantum Chemical Properties of a Benzoxazole Derivative

| Parameter | Symbol | Value |

| Energy of HOMO | EHOMO | -6.5050 eV |

| Energy of LUMO | ELUMO | -1.6255 eV |

| Energy Gap | ΔE | 4.8795 eV |

| Ionization Potential | I | 6.5050 eV |

| Electron Affinity | A | 1.6255 eV |

| Absolute Hardness | η | 2.4397 |

| Electronegativity | χ | 4.0652 |

This table is based on data for 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. nih.gov

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map shows regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

Quantum chemical calculations on benzazole systems have revealed differences in the electrostatic potential distribution between benzimidazoles and benzoxazoles, which may account for their differing biological activities. mdpi.com For specific benzoxazole derivatives, MEP maps help to identify the reactive sites, providing insights into their binding mechanisms with protein targets. nih.gov

Advanced In Silico Modeling Techniques

Beyond standard docking and DFT, more advanced computational methods are employed to refine predictions and gain a more dynamic understanding of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that correlates the chemical structure of a compound with its biological activity. ijpsdronline.com

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models. For a series of benzoxazole derivatives targeting VEGFR-2, both CoMFA and CoMSIA models were developed that showed good predictive ability for anticancer activity against different cell lines. nih.gov These models generate contour maps that show which regions of the molecule are favorable for steric, electrostatic, or other types of interactions, guiding the design of more potent compounds. nih.gov

Studies on 2-benzylsulfanyl benzoxazole derivatives have also utilized QSAR to facilitate drug design, demonstrating that lower lipophilicity contributes significantly to their antimycobacterial activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the binding pose predicted by docking. By simulating the movements of atoms, MD can confirm the stability of key interactions, such as hydrogen bonds, and provide a more accurate estimation of binding free energy. semanticscholar.org

These advanced techniques provide a multi-faceted computational approach to drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the this compound scaffold.

Pharmacophore Mapping for Target Binding Site Identification

Pharmacophore mapping is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.gov This method is instrumental in virtual screening and the design of new lead compounds. A pharmacophore model typically includes features such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the broader class of benzoxazole derivatives, pharmacophore models have been developed to understand their anticancer activities. For instance, studies on various benzoxazole derivatives have led to the generation of distinct pharmacophore models that differentiate between activity in cancerous and non-cancerous cell lines. nih.gov These models help in identifying the key structural motifs responsible for selective cytotoxicity.

However, a specific pharmacophore model derived from or for the explicit purpose of identifying the target binding site of This compound is not described in the currently available literature. Such a study would involve generating a set of conformers for the molecule and identifying the spatial arrangement of its key chemical features to predict its potential biological targets.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) (CoMFA, Topomer CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic potential. These models provide a quantitative understanding of the structure-activity relationship and guide the optimization of lead compounds.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a widely used 3D-QSAR technique that generates a quantitative model by relating the biological activity of a set of molecules to their steric and electrostatic fields. ijpsonline.comnih.gov The process involves aligning the molecules and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom at various grid points. ijpsonline.comnih.gov The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model. The output of a CoMFA study is often visualized as contour maps, which highlight the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov

While CoMFA studies have been successfully applied to various series of benzoxazole and benzimidazole derivatives to elucidate the structural requirements for their anticancer or other biological activities, a specific CoMFA model for This compound and its derivatives is not available in the reviewed literature. nih.govnih.gov A hypothetical CoMFA study on a series of this compound derivatives would yield statistical parameters and contour maps indicating the importance of the steric and electrostatic properties of the benzylsulfanyl and benzoxazole moieties for their activity.

Topomer CoMFA

Topomer CoMFA is a variation of the CoMFA method that combines the principles of topomer technology (a 2D representation of molecular fragments) with the 3D field-based analysis of CoMFA. This approach offers the advantage of being alignment-free, which can simplify and speed up the 3D-QSAR process. The methodology involves breaking down molecules into smaller fragments and generating a topomer for each. These topomers are then used to build a 3D model and perform a CoMFA-like analysis.

Although Topomer CoMFA has been applied to other heterocyclic systems, specific research detailing the application of this method to This compound is not found in the public domain.

Bayesian Classification for Activity Prediction

Bayesian classification is a machine learning technique based on Bayes' theorem that can be used to predict the probability of a compound being active or inactive against a particular biological target. nih.govnih.gov This method learns from a training set of compounds with known activities and correlates their structural features (molecular fingerprints) with their biological outcomes. nih.gov Bayesian models are particularly useful in virtual screening and for prioritizing compounds for experimental testing. nih.gov

The application of Bayesian modeling has been demonstrated in the discovery of new antitubercular agents, where it has been used to create "dual-event" models that consider both bioactivity and cytotoxicity. nih.govnih.gov These models can identify compounds that are likely to be effective against a pathogen with minimal toxicity to mammalian cells.

Despite its utility, there are no specific Bayesian classification models reported in the scientific literature for predicting the biological activity of This compound . Developing such a model would require a dataset of structurally similar compounds with measured biological activity against a specific target.

Future Research Directions and Emerging Paradigms

Development of Novel 2-Benzylsulfanyl-1,3-benzoxazole Derivatives with Tuned Activity

The future of this compound research lies heavily in the rational design and synthesis of new analogues with fine-tuned biological activities. The core structure is highly amenable to chemical modification, allowing for the introduction of various substituents to modulate properties like potency, selectivity, and pharmacokinetic profiles.

Research has already demonstrated that modifications to this scaffold can yield compounds with significant potential. For instance, a series of 2-benzylsulfanyl derivatives of benzoxazole (B165842) were synthesized and evaluated for their antimycobacterial activity, with dinitro derivatives showing notable efficacy against both sensitive and resistant strains of Mycobacterium tuberculosis. wisdomlib.org This highlights how specific substitutions on the benzyl (B1604629) or benzoxazole rings can enhance a particular biological effect.

Further derivatization strategies have explored linking the benzoxazole core to other heterocyclic systems or functional groups. One study detailed the synthesis of 2-[[(benzoxazole-2-yl)sulfanyl]acetylamino]thiazoles, which exhibited significant antimicrobial activity. researchgate.net Another novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed and showed excellent cytotoxic activity against cancer cell lines. dntb.gov.ua Similarly, the creation of 5-(2-benzylsulfanyl-pyridin-3-yl)-1,3,4-oxadiazole derivatives has yielded compounds with promising antimicrobial and antitubercular activities. nih.gov These examples underscore a key future direction: the creation of hybrid molecules where the this compound moiety acts in concert with other pharmacophores to achieve a desired biological outcome.

Future efforts will likely focus on:

Systematic Structure-Activity Relationship (SAR) studies: To meticulously map how different substituents at various positions on the scaffold influence specific biological activities.

Isosteric and bioisosteric replacements: To improve physicochemical properties and metabolic stability.

Green synthesis approaches: To develop more environmentally friendly and efficient methods for producing these derivatives. researchgate.net

The table below summarizes some of the novel derivatives and their observed activities, providing a glimpse into the therapeutic areas being actively explored.

| Derivative Class | Key Structural Modification | Observed Biological Activity | Reference |

| Dinitrobenzylsulfanyl benzoxazoles | Addition of two nitro groups to the benzyl moiety | Antimycobacterial (active against M. tuberculosis) | wisdomlib.org |

| Benzoxazole-thiazole hybrids | Acetylamino-thiazole group linked to the sulfur atom | Antibacterial and antifungal | researchgate.net |

| Benzoxazole-benzamide conjugates | Benzamide group linked via a 2-thioacetamido linker | Anti-proliferative (VEGFR-2 inhibition) | dntb.gov.ua |

| 2-Benzylsulfanyl-nicotinic acid based oxadiazoles | Nicotinic acid core with oxadiazole ring from benzylsulfanyl precursor | Antimicrobial and antitubercular | nih.gov |

| Thiazolidinone/Azetidinone derivatives | Addition of thiazolidinone or azetidinone rings from a 2-(benzoxazol-2-ylthio)acetohydrazide intermediate | Anti-inflammatory and antioxidant | |

| 1,2,3-Triazole-benzoxazole hybrids | 1,2,3-triazole ring linked to the benzoxazole scaffold | Anti-tubercular (DprE1 inhibition) |

This table is based on data from the referenced research articles and is intended to be interactive.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While early research has identified several activities for this compound derivatives, a significant opportunity lies in discovering novel biological targets and elucidating their mechanisms of action. Identifying the specific proteins, enzymes, or cellular pathways that these compounds interact with is crucial for their development as therapeutic agents.

Recent studies have begun to uncover specific molecular targets. For example, novel benzoxazole-benzamide conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. dntb.gov.uanih.gov These compounds were also found to induce apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2. dntb.gov.ua Other research has pointed to Myeloid differentiation protein 2 (MD2), an adaptor protein involved in inflammatory responses, as a potential target for the anti-inflammatory effects of benzoxazolone derivatives. tsijournals.com Furthermore, in the realm of infectious diseases, the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for mycobacterial cell wall synthesis, has been identified as a target for certain 1,2,3-triazole-linked benzoxazole derivatives.

The exploration of mechanistic pathways is also a critical frontier. Understanding how these compounds induce effects like apoptosis or cell cycle arrest is vital. One study showed that a potent benzoxazole derivative arrested the cell cycle at the Pre-G1 phase and induced apoptosis, which was supported by a significant increase in caspase-3 levels. These findings provide a deeper understanding beyond simple cytotoxicity and point towards specific cellular machinery being affected.

Future research in this area will likely involve:

Target identification studies: Using techniques like affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of active derivatives.

Enzymatic and cellular assays: To validate the inhibition of newly identified targets like kinases, proteases, or transferases. researchgate.net

Pathway analysis: Employing transcriptomics and metabolomics to understand the downstream effects of target engagement and how these compounds modulate cellular signaling networks.

Investigation of novel therapeutic areas: Based on the identified targets, exploring the potential of these compounds in diseases like neurodegeneration or metabolic disorders, areas where benzoxazole derivatives are already being preliminarily investigated.

Integration of Advanced Computational Modeling for Rational Drug Discovery

The integration of computational chemistry and molecular modeling is set to revolutionize the discovery and optimization of this compound derivatives. globalresearchonline.net These in silico methods provide a "virtual shortcut," enabling researchers to design molecules, predict their activity, and understand their interactions with biological targets before undertaking costly and time-consuming synthesis. nih.govglobalresearchonline.net

Several studies have already successfully employed these techniques. Quantitative Structure-Activity Relationship (QSAR) models have been used to establish a link between the physicochemical properties of derivatives and their biological activity, such as demonstrating that lower lipophilicity enhances antitubercular efficacy. wisdomlib.org Molecular docking studies have been instrumental in designing potent inhibitors and understanding how they bind to the active sites of targets like VEGFR-2 and the COX-2 enzyme. dntb.gov.uanih.gov These simulations predict the preferred orientation of the drug molecule within the target's binding pocket, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for affinity. globalresearchonline.net

More advanced techniques like 3D-QSAR (CoMFA and CoMSIA) have been used to build predictive models that correlate the 3D structure of the derivatives with their anti-inflammatory activity. Furthermore, computational tools are increasingly used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process.

Emerging computational paradigms in this field include:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the drug-target complex over time, providing insights into binding stability. researchgate.net

Virtual High-Throughput Screening (vHTS): To screen vast libraries of virtual compounds against a target structure, prioritizing a smaller, more manageable number of candidates for synthesis and testing. researchgate.net

Machine Learning and AI: To develop more sophisticated predictive models for activity, toxicity, and pharmacokinetics based on large datasets.

The table below highlights the application of various computational tools in the development of benzoxazole derivatives.

| Computational Technique | Application in Benzoxazole Research | Purpose | Reference |

| Molecular Docking | Predicting binding modes of derivatives in targets like VEGFR-2, S. aureus gyrase, and COX-2. | To understand drug-target interactions and guide inhibitor design. | dntb.gov.uanih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating lipophilicity with antitubercular activity. | To identify key physicochemical properties for potency. | wisdomlib.org |

| 3D-QSAR (CoMFA/CoMSIA) | Developing models for anti-inflammatory activity. | To create predictive models based on 3D molecular fields. | |

| ADMET Prediction | In silico evaluation of drug-like properties. | To prioritize candidates with favorable pharmacokinetic and safety profiles. | nih.gov |

| DFT (Density Functional Theory) | Geometric optimization and molecular reactivity analysis of potent derivatives. | To understand electronic structure and reactivity. | nih.gov |

This table is based on data from the referenced research articles and is intended to be interactive.

Investigation of Synergistic Effects in Combination Therapies

A significant and largely unexplored future direction for this compound derivatives is their potential use in combination therapies. The complexity of diseases like cancer and infectious diseases often means that targeting a single pathway is insufficient due to resistance mechanisms or pathway redundancy. Combining drugs that act on different targets can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects.